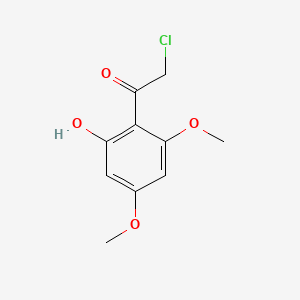

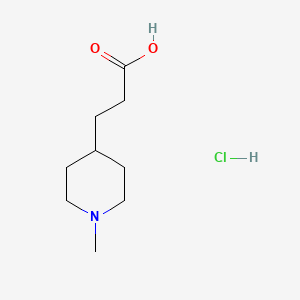

2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Overview

Description

“2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone” is a chemical compound that has been studied for its potential applications in various fields . It has been used in the synthesis of Sm (III) complexes, which have shown enhanced photoluminescence, antimicrobial, and antioxidant activities . It is also known to have potential antibacterial agent effects and urease inhibitory effects .

Synthesis Analysis

The compound has been synthesized in various studies. For instance, it was used in the synthesis of novel Sm (III) complexes by adopting a solution-precipitation method . The compound was also synthesized by the reaction of chloroacetonitrile on phloroglucinol dimethyl ether .Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone” has been analyzed in several studies . Techniques such as elemental analysis, FT-IR, 1 H-NMR, and photoluminescence spectroscopy have been used to investigate the structure of the synthesized complexes .Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone” have been studied. For example, it was used in the synthesis of Sm (III) complexes, which involved a solution-precipitation method . The compound was also synthesized by the reaction of chloroacetonitrile on phloroglucinol dimethyl ether .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone” have been analyzed in various studies. The compound has a molecular weight of 230.65 . More detailed information about its physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications

Pyrolysis Products Study

- Identification of Pyrolysis Products : A study by Texter et al. (2018) investigated the pyrolysis products of a substance closely related to 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. They focused on understanding the stability when exposed to heat and the potential formation of unknown substances during inhalation or smoking (Texter et al., 2018).

Organic Synthesis and Heterocyclization

- Condensation and Heterocyclization : Moskvina et al. (2015) demonstrated the use of related compounds in organic synthesis, particularly focusing on the condensation with N,N-dimethylformamide dimethyl acetal leading to heterocyclization and the formation of isoflavone and other heterocyclic compounds (Moskvina et al., 2015).

Baeyer-Villiger Oxidation

- Baeyer-Villiger Oxidation Study : Research by Gambarotti and Bjørsvik (2015) explored the Baeyer–Villiger oxidation of acetophenones and direct ring hydroxylation of methoxy-substituted benzenes, using similar molecular structures. Their findings emphasized the impact of molecular structure and experimental conditions on the oxidation reactions (Gambarotti & Bjørsvik, 2015).

Antimicrobial Study

- Antimicrobial Properties : A study by Sherekar et al. (2022) focused on the synthesis and antimicrobial properties of compounds structurally related to 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. They highlighted the significance of chlorine substituents in enhancing antimicrobial activities (Sherekar et al., 2022).

Synthesis and Characterization

- Synthetic Methodologies : Asiri et al. (2017) synthesized a compound by reacting materials structurally similar to 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. Their study provided insights into the synthesis process and characterization of such compounds (Asiri et al., 2017).

Biocatalysis and Enantioselective Synthesis

- Biotransformation and Synthesis : Miao et al. (2019) reported the biotransformation of a structurally similar compound, emphasizing the enantioselective synthesis of a chiral intermediate, which is crucial for pharmaceutical applications (Miao et al., 2019).

Theoretical and Experimental Studies

- Crystal Structure Analysis : Majumdar (2016) conducted an in-depth study on the hydrogen-bonded crystal structure of a compound closely related to 2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone. The research integrated theoretical and experimental approaches to understand its molecular structure and properties (Majumdar, 2016).

Safety and Hazards

properties

IUPAC Name |

2-chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZOHIUWSIOMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)

![N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B3075356.png)

![4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride](/img/structure/B3075358.png)

![3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3075369.png)

amine hydrochloride](/img/structure/B3075377.png)

amine hydrochloride](/img/structure/B3075387.png)